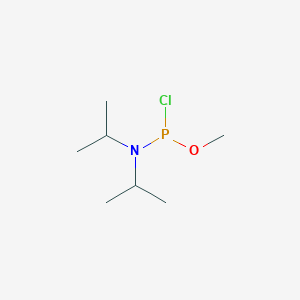

Chloro(diisopropylamino)methoxyphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine is a chemical compound with the molecular formula C12H28ClN2P. It is also known by its IUPAC name, N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Mechanism of Action

Target of Action

Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .

Biochemical Pathways

The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .

Pharmacokinetics

Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .

Result of Action

The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .

Action Environment

The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .

Biochemical Analysis

Biochemical Properties

Methyl N,N-diisopropylchlorophosphoramidite is known to be a phosphitylating agent used in the synthesis of oligonucleotides by the phosphoramidite method . It interacts with enzymes and proteins involved in this process, facilitating the formation of phosphodiester bonds that link nucleotides together .

Molecular Mechanism

At the molecular level, Methyl N,N-diisopropylchlorophosphoramidite acts as a reagent in the formation of phosphodiester bonds, a key step in the synthesis of oligonucleotides . It does so by interacting with the hydroxyl groups present on the nucleotides, facilitating the formation of these bonds .

Metabolic Pathways

Methyl N,N-diisopropylchlorophosphoramidite is involved in the metabolic pathway of oligonucleotide synthesis

Preparation Methods

The synthesis of N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine typically involves the reaction of diisopropylamine with phosphorus trichloride in the presence of a base . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides under specific conditions.

Reduction: It can be reduced to form phosphines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: It can be used in the study of enzyme inhibition and protein phosphorylation.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine can be compared with other similar compounds, such as:

Bis(diisopropylamino)chlorophosphine: Similar in structure but lacks the methoxy group.

2-Chloro-N-methoxy-N-methylacetamide: Contains a methoxy group but differs in the overall structure and functional groups

Biological Activity

Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a phosphorus-containing compound with significant biological implications. Its chemical structure is characterized by the presence of a chlorophosphoramidite functional group, which plays a crucial role in its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms, applications in medicinal chemistry, and relevant case studies.

- Chemical Formula : C₇H₁₇ClNOP

- Molecular Weight : 197.645 g/mol

- CAS Number : 86030-43-5

- Synonyms : Methyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylmethylphosphoramidic chloride

This compound acts primarily as a phosphoramidite reagent in organic synthesis. Its biological activity is often linked to its role in the synthesis of oligonucleotides and other phosphorus-containing compounds. The compound can facilitate the formation of phosphodiester bonds, which are vital for DNA and RNA synthesis.

Key Mechanisms:

- Phosphorylation : The chlorophosphoramidite group can undergo nucleophilic substitution reactions, leading to the incorporation of phosphorus into various biomolecules.

- Enzyme Interactions : It has been noted for its potential interactions with enzymes involved in nucleic acid metabolism, although specific enzyme targets remain to be fully elucidated.

Biological Applications

This compound has been utilized in various biological and medicinal chemistry applications:

- Oligonucleotide Synthesis : It serves as a key reagent for synthesizing phosphorothioate oligonucleotides, which are used in gene therapy and antisense oligonucleotide technologies.

- Antiviral Research : Studies have indicated that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis pathways .

Case Studies

-

Synthesis of Antiviral Agents :

A study highlighted the use of this compound in synthesizing novel antiviral compounds targeting RNA viruses. The phosphoramidite was shown to effectively facilitate the incorporation of modified nucleotides into RNA strands, enhancing their stability and resistance to degradation . -

Pharmaceutical Applications :

Research has demonstrated that this compound can be utilized to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This property is particularly useful in designing drugs with improved bioavailability and reduced side effects .

Research Findings

Recent studies have focused on the following aspects:

- Toxicity and Safety : While this compound is effective in its applications, it is classified as hazardous due to its corrosive nature and potential health risks upon exposure . Safety protocols must be strictly followed during handling.

- Comparative Efficacy : In comparative studies with other phosphoramidites, this compound has shown superior efficiency in forming stable oligonucleotide constructs, making it a preferred choice for researchers .

Data Table: Properties and Applications

| Property/Feature | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 86030-43-5 |

| Molecular Weight | 197.645 g/mol |

| Biological Activity | Oligonucleotide synthesis, antiviral research |

| Toxicity Classification | Skin Corr. 1B (corrosive) |

| Key Applications | Gene therapy, drug design |

Properties

IUPAC Name |

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVWQRQDSCYAEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-43-5 |

Source

|

| Record name | Chloro(diisopropylamino)methoxy phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.